1-Ethyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Ethyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea” is a chemical compound with the molecular formula C13H14N2O2S2. Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .
Synthesis Analysis
Thiophene derivatives can be synthesized using various methods. One common method is the Gewald synthesis, which involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse. For instance, [3+2] cycloaddition reaction of certain compounds with alkyne moieties and regioselective cycloisomerization can lead to thiophenes .Scientific Research Applications
Metabolism in Pharmaceutical Research
A major pathway of mephenytoin metabolism in man - This study identified a major metabolite of the antiepileptic drug mephenytoin, emphasizing the significance of metabolic pathways in drug metabolism and disposition. The metabolite was characterized using techniques like chemical synthesis, gas chromatography-mass spectrometry, and nuclear magnetic resonance spectroscopy, which are relevant in studying the metabolism of complex compounds like 1-Ethyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea (Küpfer et al., 1980).
Disposition and Metabolism of [14C]SB-649868, an Orexin 1 and 2 Receptor Antagonist, in Humans - This study on SB-649868, a novel orexin receptor antagonist, detailed the compound's disposition and metabolism in humans. The knowledge of disposition and metabolism is crucial for understanding the pharmacokinetics and pharmacodynamics of complex molecules (Renzulli et al., 2011).
Biomarker Development for Exposure Assessment
Urinary BTEX, MTBE, and naphthalene as biomarkers to gain environmental exposure profiles of the general population - The study evaluated urinary benzene, toluene, ethylbenzene, and other compounds as biomarkers of exposure to environmental pollutants. The use of biomarkers can help in understanding the exposure and effects of complex chemical substances (Fustinoni et al., 2010).
Controlled ethyl tert-butyl ether (ETBE) exposure of male volunteers - This study on ETBE exposure and its toxicokinetics offers insights into the absorption, metabolism, and excretion of organic compounds, which is relevant for understanding the biotransformation of complex chemicals like this compound (Nihlen et al., 1998).
Future Directions
Thiophene-based analogs have been attracting a growing number of scientists as a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Mechanism of Action
Target of Action
Thiophene-based analogs, which include 1-ethyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea, have been studied extensively for their potential biological activity .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiophene derivatives, in general, have been associated with a variety of biological effects, suggesting they may interact with multiple pathways .
Result of Action
Thiophene derivatives have been associated with a range of pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Analysis
Biochemical Properties
For instance, some thiophene derivatives act as anti-inflammatory agents .
Cellular Effects
It is known that thiophene derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiophene derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1-ethyl-3-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S2/c1-2-14-13(17)15-8-9-5-6-11(19-9)12(16)10-4-3-7-18-10/h3-7H,2,8H2,1H3,(H2,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFWXVBRCGUQBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC1=CC=C(S1)C(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.